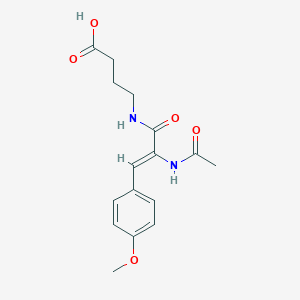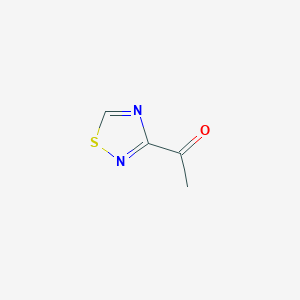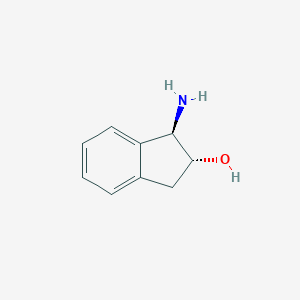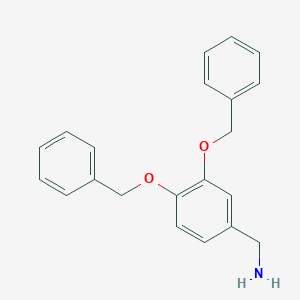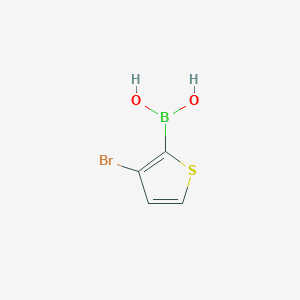
3-Bromothiophene-2-boronic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-bromothiophene derivatives, including 3-bromothiophene-2-boronic acid, often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For instance, palladium(0) catalyzed synthesis provides a method to incorporate various functional groups into the 3-bromothiophene scaffold through cross-coupling reactions (Rizwan et al., 2021). Additionally, the synthesis from thiophene through bromination and subsequent reduction has been discussed, highlighting the influence of molar ratios and reaction times on yields (Guo Hai, 2008).
Molecular Structure Analysis
Density functional theory (DFT) investigations are utilized to understand the structural characteristics of 3-bromothiophene derivatives. These studies provide insights into the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP), crucial for determining reactivity and interaction with other molecules (Rizwan et al., 2021).
Chemical Reactions and Properties
3-Bromothiophene-2-boronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling, which allows for the synthesis of complex organic molecules. Its reactivity is influenced by the presence of the boronic acid group, which can undergo reversible condensation reactions, forming bonds with different chemical entities and facilitating the construction of complex molecular architectures (Severin, 2009).
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Applications :
- Electrochemical polymerization of poly(3-bromothiophene) using boron trifluoride-diethyl ether as a supporting electrolyte produces films with a flexible, compact structure, and improved environmental stability (Zhou & Xue, 1997).
- Electrochemical polymerization in boron trifluoride ethylether (BFEE) is used to prepare high-quality, electrochromic polythiophene and its derivatives, including poly(3-bromothiophene) (Alkan, Cutler, & Reynolds, 2003).
Suzuki Cross-Coupling Reactions :
- A series of derivatives synthesized via Suzuki cross-coupling reactions show various electronic properties and are used in studying non-linear optical properties, reactivity, and structural features (Rizwan et al., 2021).
Pyridine-substituted Hydroxythiophenes :
- Hydroxythiophenes, including those substituted with pyridine, have been prepared from 3-bromothiophene-2-boronic acid through various synthetic pathways, contributing to the field of organic synthesis (Gronowitz, Zhang, & Hörnfeldt, 1992).
Study of Copolymers :
- Copolymers of 3-butylthiophene and 3-bromothiophene have been electrochemically deposited, with significant implications for controlling the composition of copolymers (Zhou, Li, & Xue, 1998).
Palladium-Catalyzed Synthesis :
- Palladium-catalyzed synthesis of compounds involving 3-bromothiophene-2-boronic acid has been explored, yielding products with potential applications in various chemical reactions (Ahmad et al., 2019).
Synthesis of Organic Intermediates :
- 3-Bromothiophene is used in the synthesis of various thiophene polymers, demonstrating its role as a versatile organic intermediate (Wang Deng-yu, 2004).
Hormone-Sensitive Lipase Inhibitors :
- Some boronic acids, including 5-bromothiophene-2-boronic acid, have been identified as potent inhibitors of hormone-sensitive lipase, showcasing their potential in pharmaceutical applications (Ebdrup, Jacobsen, Farrington, & Vedsø, 2005).
Safety And Hazards
“3-Bromothiophene-2-boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
Given the growing interest in boronic acids and their derivatives, especially after the discovery of the drug bortezomib, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly . The use of acoustic dispensing technology for the synthesis of boronic acid derivatives paves the way for highly accelerated synthesis and miniaturized reaction scouting .
Eigenschaften
IUPAC Name |
(3-bromothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BBrO2S/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTJETFCBPOSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BBrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376425 | |
| Record name | 3-Bromothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothiophene-2-boronic acid | |
CAS RN |
162607-26-3 | |
| Record name | B-(3-Bromo-2-thienyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)
![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)
